N-(3,5-dimethylphenyl)-4-methyl-12-(3-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
This compound features a complex tricyclic scaffold with a fused 6,10-dithia-1,8,13-triaza core, substituted with a 3-nitrophenyl group at position 12 and a 3,5-dimethylphenyl carboxamide at position 3. The structural complexity arises from its heteroatom-rich framework (two sulfur and three nitrogen atoms) and stereoelectronic effects imposed by the nitrophenyl and dimethylphenyl substituents. Such tricyclic systems are often explored for pharmaceutical applications, particularly as kinase inhibitors or antimicrobial agents, due to their ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) .
The compound’s crystallographic data, likely resolved using SHELX-family programs (e.g., SHELXL for refinement), would reveal key geometric parameters, such as bond lengths, angles, and torsional conformations critical for understanding its reactivity and bioactivity .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-12-(3-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S2/c1-12-7-13(2)9-16(8-12)25-21(30)20-14(3)19-22(35-20)26-24-28(23(19)31)27-18(11-34-24)15-5-4-6-17(10-15)29(32)33/h4-10H,11H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKEVBQBMUULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC(=CC=C5)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethylphenyl)-4-methyl-12-(3-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article reviews the biological activity of this compound based on various studies and findings.
The compound has a molecular formula of C24H19N5O4S2 and a molecular weight of 505.57 g/mol. It contains multiple functional groups that contribute to its biological activity, including nitro and carboxamide groups.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. The presence of electron-withdrawing groups like nitro can enhance the electron density at certain positions on the aromatic rings, contributing to their ability to scavenge free radicals.
2. Anti-inflammatory Properties
Molecular docking studies suggest that this compound may interact with specific targets involved in inflammatory pathways. The anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.
3. Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound demonstrate antimicrobial effects against various bacterial strains. For instance, compounds structurally related to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
Case Study 1: Antioxidant and Anti-inflammatory Effects
A study conducted by researchers utilized molecular docking simulations to evaluate the interaction of the compound with key enzymes in the inflammatory pathway. The results indicated strong binding affinities, suggesting potential as an anti-inflammatory agent through inhibition of cyclooxygenase (COX) enzymes .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against fungal strains such as Candida albicans and Aspergillus niger. The results showed minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole . The efficacy against these strains highlights the potential for therapeutic applications in treating fungal infections.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Target Compound vs. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
Key Implications :
- The 3-nitrophenyl group in the target compound induces distinct electronic effects (meta-substitution) versus the 4-nitrophenyl (para-substitution) in , altering dipole moments and intermolecular interactions .
Spectroscopic and Crystallographic Analysis
- NMR : The target compound’s 1H NMR would show deshielded aromatic protons due to the electron-withdrawing 3-nitrophenyl group, contrasting with the 4-nitrophenyl-induced shifts in . The 3,5-dimethylphenyl carboxamide would exhibit two singlet methyl peaks, absent in ’s phenethyl-substituted analog .
- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) from the oxo group is common to both compounds, but the target’s carboxamide would display additional N–H stretches (~3300 cm⁻¹) .
- Crystallography : SHELXL-refined structures would highlight planar tricyclic geometry in the target compound, whereas ’s bicyclic system may adopt a puckered conformation due to steric hindrance from the phenethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
